Benzo[b]thiophene, 5-chloro-3-phenyl-
Description
Benzo[b]thiophene is a fused heterocyclic compound consisting of a benzene ring fused to a thiophene ring. The 5-chloro-3-phenyl derivative incorporates chlorine at position 5 and a phenyl group at position 3, which significantly alters its electronic and steric properties. Synthetic routes for this class of compounds often involve directed metalation, iodocyclization, or cross-coupling strategies using palladium catalysts, enabling flexible functionalization .
Properties
CAS No. |
28540-36-5 |
|---|---|
Molecular Formula |
C14H9ClS |
Molecular Weight |
244.74 g/mol |
IUPAC Name |
5-chloro-3-phenyl-1-benzothiophene |
InChI |
InChI=1S/C14H9ClS/c15-11-6-7-14-12(8-11)13(9-16-14)10-4-2-1-3-5-10/h1-9H |
InChI Key |
AHSTUNKESURKDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing benzo[b]thiophenes involves the aryne reaction with alkynyl sulfides. This one-step intermolecular reaction utilizes o-silylaryl triflates and alkynyl sulfides to produce a wide range of 3-substituted benzothiophenes . The reaction typically involves the nucleophilic attack of the sulfur or carbon of alkynyl sulfides on electrophilic aryne intermediates, followed by ring-closure .
Another method involves the intramolecular cyclization of o-alkinylthioanisoles, which regioselectively produces benzothiophenes . Additionally, the Claisen rearrangement reaction has been employed to synthesize benzothiophenes .
Industrial Production Methods
Industrial production of benzo[b]thiophenes often involves the use of transition-metal catalyzed reactions. The use of environmentally sustainable strategies, such as metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur, has also been explored .
Chemical Reactions Analysis
Types of Reactions
Benzo[b]thiophene, 5-chloro-3-phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents at various positions on the benzothiophene ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used in substitution reactions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted benzothiophenes depending on the reagents used
Scientific Research Applications
Benzo[b]thiophene, 5-chloro-3-phenyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzo[b]thiophene, 5-chloro-3-phenyl- involves its interaction with specific molecular targets and pathways. For instance, some derivatives of benzothiophenes have been shown to inhibit kinases, modulate estrogen receptors, and induce apoptosis in cancer cells . The compound’s effects are mediated through its binding to active sites of enzymes and receptors, leading to the modulation of various cellular processes .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The structural uniqueness of 5-chloro-3-phenylbenzo[b]thiophene lies in its substitution pattern. Below is a comparative analysis with similar derivatives:
Key Observations :
- Phenyl vs.
- Electron-Withdrawing Groups : Trifluoromethyl and ester groups (e.g., in ) improve metabolic stability but reduce nucleophilicity at the thiophene ring .
- Halogen Effects : Bromine in 3-(bromomethyl)-5-chloro derivatives offers reactive sites for further synthesis, while chlorine at C5 is critical for bioactivity .
Pharmacological Activity Comparison
Anticancer and Antiviral Properties
- 5-Chloro-3-phenylbenzo[b]thiophene: The phenyl group enhances hydrophobic interactions with tubulin's colchicine binding site, as seen in trimethoxybenzoyl derivatives . Chlorine at C5 may stabilize binding via nonpolar interactions with residues like Val181 .
- 5-Chloro-3-methylbenzo[b]thiophene : Exhibits moderate tubulin polymerization inhibition but lower potency due to reduced steric bulk .
- 3-Bromomethyl Derivatives : Bromine’s electrophilicity may improve DNA alkylation in anticancer mechanisms .
Analgesic and Anti-inflammatory Activity
Physicochemical Properties
- Hydrophobicity : The phenyl group increases logP compared to methoxy or acetic acid derivatives, improving membrane permeability but reducing solubility .
- Molecular Weight : 5-Chloro-3-phenylbenzo[b]thiophene (MW: 232.73 g/mol) is heavier than methyl analogues (MW: 182.67 g/mol), influencing pharmacokinetics .
Q & A
Basic Research: What are the recommended synthetic routes for 5-chloro-3-phenylbenzo[b]thiophene, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of 5-chloro-3-phenylbenzo[b]thiophene derivatives typically involves halogenation and functionalization of the benzo[b]thiophene core. Key steps include:
- Chlorination : Direct electrophilic substitution at the 5-position using reagents like sulfuryl chloride (SO₂Cl₂) in dichloromethane under controlled temperatures (0–25°C) .
- Phenylation : Suzuki-Miyaura cross-coupling with phenylboronic acid, catalyzed by Pd(PPh₃)₄ in a toluene/water mixture (80°C, 12–24 hours) .
- Optimization : Monitor reaction progress via TLC or GC-MS. Adjust catalyst loading (0.5–2 mol%) and base (e.g., K₂CO₃ vs. Na₂CO₃) to improve yields. Purity can be enhanced via recrystallization from ethanol or column chromatography (hexane/ethyl acetate gradient) .
Basic Research: Which spectroscopic and chromatographic techniques are most effective for characterizing 5-chloro-3-phenylbenzo[b]thiophene derivatives?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) resolve substituent positions. The chloro group at C5 shows a deshielded aromatic proton (δ 7.4–7.6 ppm), while the phenyl group at C3 exhibits distinct splitting patterns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI) confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₉ClS: calculated 244.0084) .
- X-ray Diffraction (XRD) : Single-crystal XRD determines exact molecular geometry and π-stacking interactions relevant to electronic applications .
- HPLC-PDA : Reverse-phase HPLC (C18 column, acetonitrile/water) assesses purity (>98%) and detects byproducts .
Advanced Research: How can researchers resolve discrepancies in reported charge-carrier mobility values for benzo[b]thiophene-based organic field-effect transistors (OFETs)?
Methodological Answer:
Contradictions in OFET performance often arise from variations in thin-film morphology or electrode interfaces. To address this:
- Film Characterization : Use atomic force microscopy (AFM) to compare surface roughness and grain boundaries across deposition methods (spin-coating vs. vacuum sublimation) .
- Device Fabrication : Standardize substrate treatment (e.g., O₂ plasma cleaning) and gate dielectric materials (SiO₂ vs. polymeric dielectrics) to isolate material-specific effects .
- Theoretical Modeling : Perform density functional theory (DFT) calculations to correlate molecular orbital alignment with experimental hole/electron mobility .
Advanced Research: What strategies enable regioselective functionalization of the thiophene ring for tailored material properties?
Methodological Answer:
- Boronation : Introduce boronic acid groups at C2 via Miyaura borylation (Pd(dppf)Cl₂, bis(pinacolato)diboron) for subsequent cross-coupling .
- Electrophilic Substitution : Use directing groups (e.g., -COOH at C2) to steer nitration or sulfonation to desired positions .
- Side-Chain Engineering : Attach alkyl or alkoxy groups to modulate solubility and π-conjugation length. For example, esterification of carboxylic acid derivatives (e.g., GEO-00712) improves processability for thin-film devices .
Data Analysis: How should researchers systematically evaluate the environmental stability of 5-chloro-3-phenylbenzo[b]thiophene under varying conditions?
Methodological Answer:
- Accelerated Degradation Studies : Expose samples to UV light (λ = 254–365 nm), humidity (40–90% RH), and elevated temperatures (40–80°C) for 1–4 weeks. Monitor degradation via HPLC and IR spectroscopy for bond cleavage (e.g., C-Cl at 550 cm⁻¹) .
- Quantum Yield Calculation : Measure photodegradation rates using actinometry to quantify stability under light exposure .
- Statistical Validation : Apply ANOVA to compare degradation rates across conditions and identify significant factors (p < 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
